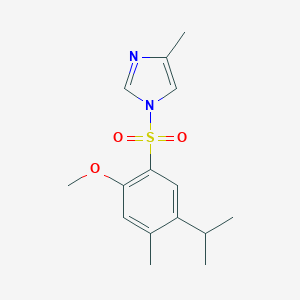
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole, also known as SB-203580, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as p38 mitogen-activated protein kinase (MAPK) inhibitors, which are known to play a key role in the regulation of inflammation and immune responses.
作用机制
The mechanism of action of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole involves the inhibition of p38 MAPK, a key signaling molecule that regulates inflammation and immune responses. p38 MAPK is activated in response to a variety of stimuli, including stress, cytokines, and growth factors, and plays a key role in the production of pro-inflammatory cytokines and chemokines. By inhibiting p38 MAPK, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole reduces the production of these pro-inflammatory molecules and thereby reduces inflammation and tissue damage.
Biochemical and Physiological Effects:
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to have a number of biochemical and physiological effects in various disease conditions. In rheumatoid arthritis, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to reduce joint inflammation and damage. In inflammatory bowel disease, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce inflammation and improve tissue damage in animal models. In cancer, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole for lab experiments is its specificity for p38 MAPK, which allows researchers to study the role of this signaling molecule in various disease conditions. However, one limitation of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, the use of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole in animal models may not accurately reflect its effects in humans, and further studies are needed to determine its safety and efficacy in clinical trials.
未来方向
There are a number of future directions for the study of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole, including its potential use in combination with other drugs for the treatment of various disease conditions. Additionally, further studies are needed to determine its safety and efficacy in clinical trials, particularly in humans. Finally, the development of more specific and potent p38 MAPK inhibitors may lead to the development of more effective therapies for a variety of disease conditions.
合成方法
The synthesis of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole involves the reaction of 4-methylimidazole with 1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can then be purified using standard techniques such as column chromatography.
科学研究应用
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been extensively studied for its potential therapeutic applications in a number of disease conditions, including rheumatoid arthritis, inflammatory bowel disease, and cancer. In rheumatoid arthritis, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are known to play a key role in the pathogenesis of the disease. In inflammatory bowel disease, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce inflammation and improve tissue damage in animal models. In cancer, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia.
属性
产品名称 |
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole |
|---|---|
分子式 |
C15H20N2O3S |
分子量 |
308.4 g/mol |
IUPAC 名称 |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C15H20N2O3S/c1-10(2)13-7-15(14(20-5)6-11(13)3)21(18,19)17-8-12(4)16-9-17/h6-10H,1-5H3 |
InChI 键 |
JPQGNDCQMPXOGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=C(N=C2)C)OC |
规范 SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=C(N=C2)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
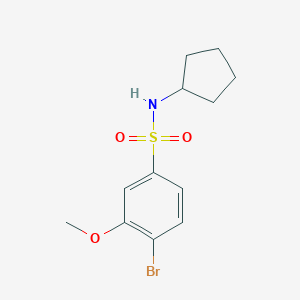
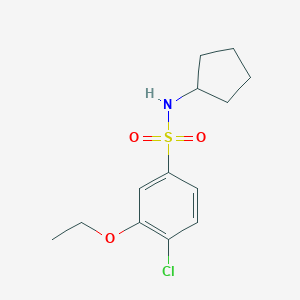


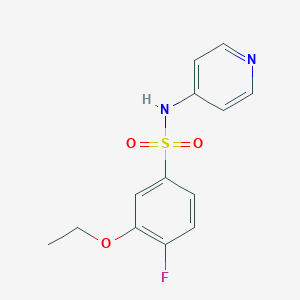


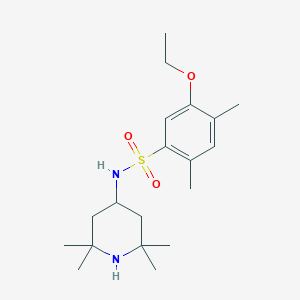

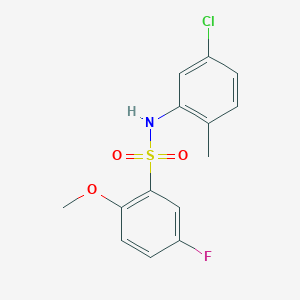
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)